molecular formula C7H8N2O4 B3087317 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1172800-52-0

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B3087317
CAS No.: 1172800-52-0
M. Wt: 184.15 g/mol
InChI Key: UTQNKPBBPCIQJN-UHFFFAOYSA-N
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Description

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

The synthesis of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the N-alkylation of pyrazole derivatives with appropriate alkylating agents. For instance, the reaction of pyrazole with 2-methoxy-2-oxoethyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired compound .

Chemical Reactions Analysis

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can be oxidized to form corresponding carboxylic acids or ketones. Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives. Substitution reactions involve the replacement of functional groups on the pyrazole ring with other substituents, leading to the formation of diverse derivatives .

Scientific Research Applications

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid has found applications in several scientific research areas. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. In medicine, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Additionally, it has applications in the industry as a precursor for the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the modulation of biochemical pathways. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as 1-(2-methoxy-2-oxoethyl)-2-methylpyridinium chloride and 2-(2-methoxy-2-oxoethyl)-3-oxo-1-piperazinecarboxylic acid tert-butyl ester. These compounds share structural similarities but differ in their functional groups and overall chemical properties.

Properties

IUPAC Name

1-(2-methoxy-2-oxoethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-13-6(10)4-9-3-2-5(8-9)7(11)12/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQNKPBBPCIQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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